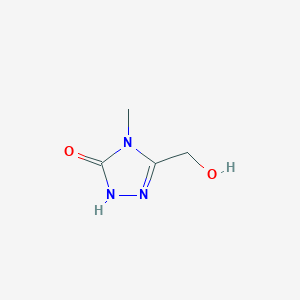

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Description

BenchChem offers high-quality 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-7-3(2-8)5-6-4(7)9/h8H,2H2,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQISFAXAJZVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182358-83-3 | |

| Record name | 5-(hydroxymethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.275.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Physicochemical and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile. This document covers the compound's structural features, predicted physicochemical properties, expected spectroscopic signatures (NMR, IR, Mass Spectrometry), and potential synthetic routes and reactivity. Experimental protocols for characterization are also detailed to provide a practical framework for researchers.

Introduction: The Significance of the 1,2,4-Triazol-5-one Scaffold

The 1,2,4-triazole ring system is a cornerstone in the development of a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The 1,2,4-triazol-5-one core, in particular, serves as a versatile synthetic intermediate, allowing for diverse functionalization to modulate biological activity and pharmacokinetic properties. The introduction of a hydroxymethyl group at the 3-position and a methyl group at the 4-position, as in the case of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, offers specific steric and electronic features that can influence molecular interactions with biological targets. A thorough understanding of its fundamental physical and chemical characteristics is therefore paramount for its effective utilization in research and development.

Molecular Structure and Identification

The molecular structure of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is characterized by a five-membered 1,2,4-triazole ring, substituted with a hydroxymethyl group at position 3, a methyl group at the nitrogen in position 4, and a carbonyl group at position 5.

Key Identifiers:

-

CAS Number: 1182358-83-3[2]

-

Molecular Formula: C₄H₇N₃O₂[2]

-

Molecular Weight: 129.12 g/mol [3]

-

IUPAC Name: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Caption: A potential synthetic route to the target compound.

Chemical Reactivity

The chemical reactivity of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is dictated by its functional groups:

-

Hydroxymethyl Group: The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, and can be esterified or etherified.

-

Triazole Ring: The N-H proton is acidic and can be deprotonated with a base, allowing for N-alkylation or other substitutions at the N1 position. The ring is generally stable to oxidation and reduction.

-

Carbonyl Group: The carbonyl group can potentially undergo reactions typical of amides, although the aromaticity of the ring system reduces its reactivity.

Experimental Protocols

The following are generalized, step-by-step methodologies for the characterization of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the presence of exchangeable protons (OH and NH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the OH and NH protons should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the electrospray ionization source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

If fragmentation is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Caption: Experimental workflow for the characterization of the title compound.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of the physical and chemical properties of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. By leveraging data from analogous structures, a comprehensive profile has been constructed to aid researchers in the synthesis, characterization, and application of this promising heterocyclic compound. The provided experimental protocols offer a practical starting point for the empirical validation of these characteristics. Further experimental investigation is warranted to definitively establish the physicochemical and spectroscopic parameters of this molecule.

References

-

BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. BenchChem. [1]2. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Indus Journal of Bioscience Research, 3(5). [4]3. BenchChem. (2025). Synthesis of 1,2,4-Triazol-5-one Derivatives: Application Notes and Protocols. BenchChem. [5]4. ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook. [6]5. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Indus Journal of Bioscience Research. [7]6. Gabona, P., et al. (2018). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [8]7. 2,4-DIHYDRO-5-(HYDROXYMETHYL)-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE. (n.d.). FDA Global Substance Registration System. [3]8. Gao, W., et al. (2012). 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1925. [9]9. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). Sci. Revs. Chem. Commun., 2(3), 192-198. 10. LIDE PHARMACEUTICALS LTD. (n.d.). 3-(hydroxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS NO.1182358-83-3. Guidechem. [10]11. Solubility of Things. (n.d.). 1,2,4-Triazole. [11]12. Tanak, H., et al. (2009). 4-(2,3-Dihydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3039. [12]13. İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. Ovidius University Annals of Chemistry, 34(1), 50-62. [13]14. Raheem, K. B., & Mohsin, E. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Thi-Qar Science, 6(4), 1-10. [14]15. Haikal, A., & Zohdi, H. F. (2005). Synthesis of methyl N'-[1-(4-hydroxybutyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-N-phenylimidothiocarbamate. Molbank, 2005(3), M425. [15]16. Al-Hourani, B. J., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [16]17. Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 18(1), 124-132. [17]18. PubChem. (n.d.). 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol. [18]19. Wikipedia. (2023). 1,2,4-Triazole. [2]20. ResearchGate. (n.d.). Synthesis of hydroxymethyl-1,2,3-triazoles. [19]21. CymitQuimica. (n.d.). 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. [2]22. ChemicalBook. (n.d.). 3H-1,2,4-Triazol-3-one, 2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-. [20]23. TCI Chemicals. (n.d.). 3-Methyl-1H-1,2,4-triazole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. GSRS [precision.fda.gov]

- 4. ijbr.com.pk [ijbr.com.pk]

- 5. ijbr.com.pk [ijbr.com.pk]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(hydroxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, CasNo.1182358-83-3 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 11. pure.uj.ac.za [pure.uj.ac.za]

- 12. researchgate.net [researchgate.net]

- 13. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 14. ripublication.com [ripublication.com]

- 15. Synthesis of methyl N'-[1-(4-hydroxybutyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-N-phenylimidothiocarbamate [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol | C3H4BrN3O2 | CID 136326096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 3H-1,2,4-Triazol-3-one, 2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]- | 687132-01-0 [m.chemicalbook.com]

A Senior Application Scientist's Guide to Determining the Solubility Profile of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from formulation development to bioavailability.[1][2][3][4] This guide provides a comprehensive framework for determining the solubility profile of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 1182358-83-3[5][6]), a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document outlines the theoretical considerations for solvent selection, a detailed experimental protocol based on the gold-standard shake-flask method, and a discussion on the interpretation of results. Our focus is on empowering researchers to generate reliable and reproducible solubility data, a crucial step in early-stage drug discovery and lead optimization.[7][8]

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[2] A compound must be in solution to be absorbed and exert its therapeutic effect.[1] Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs and can introduce significant hurdles in formulation development.[1][3][4]

Consequently, the early characterization of a compound's solubility profile across a range of relevant organic solvents is not merely a routine task but a strategic imperative. This profile informs:

-

Formulation Strategy: Guiding the selection of appropriate excipients and delivery systems (e.g., solid dispersions, lipid-based formulations).[1]

-

Preclinical Studies: Ensuring the compound can be dosed effectively and consistently in toxicology and pharmacology models.[7][8]

-

Process Chemistry: Aiding in the design of crystallization and purification processes.

-

High-Throughput Screening: Preventing false negatives that can arise from compound precipitation in bioassays.[7][8]

This guide focuses on 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a molecule featuring multiple functional groups capable of engaging in various intermolecular interactions. Understanding its solubility is key to unlocking its therapeutic potential.

Theoretical Framework: Predicting Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[9] This rule is predicated on the polarity of the solute and the solvent.[9][10] A more nuanced understanding requires an analysis of the specific intermolecular forces at play.

Molecular Structure of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one:

-

Formula: C₄H₇N₃O₂[5]

-

Molecular Weight: 129.12 g/mol [6]

-

Key Functional Groups:

-

Hydroxymethyl group (-CH₂OH): A potent hydrogen bond donor and acceptor.

-

Triazole ring with amide-like character: Contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors.

-

N-H moiety: A hydrogen bond donor.

-

Methyl group (-CH₃): A nonpolar, hydrophobic group.

-

The presence of multiple hydrogen bond donors and acceptors suggests that this molecule will exhibit favorable solubility in polar, protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Table 1: Proposed Organic Solvents for Solubility Screening

| Solvent Class | Specific Solvent | Predicted Interaction with Solute | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Strong hydrogen bonding | High likelihood of good solubility; common co-solvents in formulations. |

| Polar Aprotic | Acetone, Acetonitrile | Dipole-dipole interactions, some H-bond accepting | Can dissolve polar compounds; widely used in analysis and processing. |

| Dimethyl Sulfoxide (DMSO) | Strong dipole, excellent H-bond acceptor | Often used for creating high-concentration stock solutions for screening.[7][8] | |

| Intermediate Polarity | Ethyl Acetate | Dipole-dipole, H-bond acceptor | Represents a common solvent in organic synthesis and extraction. |

| Nonpolar | Toluene, Hexane | van der Waals forces only | Expected to be a poor solvent; establishes the lower bound of solubility. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[11][12] The following protocol is a miniaturized adaptation suitable for early-stage research where compound availability may be limited.[11]

Materials and Equipment

-

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (solid, purity >95%)

-

Selected organic solvents (analytical grade)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator set to 25 °C (or desired temperature)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution for HPLC calibration. Prepare a series of dilutions from this stock to construct a calibration curve.

-

Addition of Excess Solid: To a series of labeled 2 mL vials, add an excess amount of the solid compound. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation is achieved.[11] A starting point of ~5-10 mg per 1 mL of solvent is often sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. While 24 hours is common, for some compounds, 48-72 hours may be necessary.[8] The goal is to ensure the concentration of the dissolved solute is no longer changing over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved particles.

-

Analysis: Analyze the filtered samples by a validated HPLC method. The concentration of the dissolved compound is determined by comparing the peak area to the previously established calibration curve.

Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination process.

Caption: Shake-Flask Method Workflow

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be compiled into a clear and concise table. This allows for easy comparison of solubility across different solvent systems.

Table 2: Experimental Solubility Data for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one at 25 °C (Note: This table is a template for researchers to populate with their experimentally determined values.)

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 6.6 | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

| Acetonitrile | 6.2 | [Experimental Value] | [Calculated Value] | [e.g., Slight haze] |

| DMSO | 7.2 | [Experimental Value] | [Calculated Value] | [e.g., Very soluble] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

| Hexane | 0.0 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

The observed solubility should correlate with the theoretical predictions. High solubility in polar protic solvents like methanol and ethanol would confirm the importance of the hydroxymethyl and N-H groups in forming strong hydrogen bonds. Conversely, low solubility in nonpolar solvents like hexane would highlight the dominance of the polar functional groups in the molecule's overall character.

Conclusion

Determining the solubility profile of a novel compound like 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a foundational activity in pharmaceutical development. While published data may be scarce, a systematic approach combining theoretical molecular analysis with a robust experimental method, such as the shake-flask technique, can generate the high-quality data required for informed decision-making. The insights gained from this profile will directly influence subsequent formulation, analytical, and preclinical development, ultimately impacting the overall success of the drug discovery project.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . (2024, December 9). [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note . (n.d.). National Institutes of Health. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization . (n.d.). [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES . (n.d.). [Link]

-

The Importance of Solubility for New Drug Molecules . (2020, May 11). [Link]

-

Solubility principles and practices for parenteral drug dosage form development. (n.d.). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). [Link]

-

4 Factors Affecting Solubility of Drugs . (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf . (n.d.). National Institutes of Health. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . (n.d.). [Link]

-

Solubility of Organic Compounds . (2023, August 31). [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one [cymitquimica.com]

- 6. 5-(hydroxymethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one 95% | CAS: 1182358-83-3 | AChemBlock [achemblock.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. youtube.com [youtube.com]

- 10. chem.ws [chem.ws]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, render it a versatile pharmacophore capable of interacting with a wide array of biological targets.[1][2] This has led to the incorporation of the 1,2,4-triazole core into numerous clinically successful drugs, spanning a remarkable breadth of therapeutic areas.[2][3][4] This technical guide provides a comprehensive exploration of the significant biological activities associated with the 1,2,4-triazole scaffold, with a focus on its antifungal, anticancer, antiviral, and anti-inflammatory properties. Each section delves into the mechanistic underpinnings of these activities, provides detailed and validated experimental protocols for their evaluation, and presents quantitative data to illustrate the therapeutic potential of this remarkable heterocyclic system.

Antifungal Activity: A Cornerstone of 1,2,4-Triazole's Therapeutic Legacy

The most prominent and well-established biological activity of 1,2,4-triazole derivatives is their potent antifungal efficacy.[5][6][7] Marketed drugs such as fluconazole, itraconazole, and voriconazole are testaments to the clinical significance of this scaffold in combating fungal infections.[2][8]

Mechanism of Action

The primary mechanism by which 1,2,4-triazole antifungals exert their effect is through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazoles disrupt ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately, the inhibition of fungal growth and replication.[5]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 1,2,4-triazole derivatives against pathogenic yeast species, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test compound (1,2,4-triazole derivative)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans), standardized to 0.5–2.5 x 10³ colony-forming units (CFU)/mL

-

Positive control antifungal agent (e.g., fluconazole)

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Compound Preparation: Dissolve the test compound in DMSO to create a stock solution. Prepare serial twofold dilutions of the compound in RPMI 1640 medium to achieve final concentrations typically ranging from 0.016 to 16 µg/mL.[9]

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture and dilute it in RPMI 1640 medium to the final working concentration.

-

Plate Inoculation: Add 100 µL of each compound dilution to the wells of a 96-well plate. Add 100 µL of the standardized fungal inoculum to each well. Include a drug-free growth control (inoculum and medium only) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[9]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control.[9] This can be determined visually or by measuring the optical density at a specific wavelength using a spectrophotometer.

Causality of Experimental Choices:

-

RPMI 1640 with MOPS buffer: This specific medium and buffer system provides a standardized and reproducible environment for fungal growth, ensuring that the observed effects are due to the compound and not variations in culture conditions.

-

Standardized Inoculum: A precise starting concentration of fungal cells is critical for consistent and comparable MIC values across different experiments and laboratories.

-

Serial Dilutions: This method allows for the determination of a precise MIC value, providing a quantitative measure of the compound's potency.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected 1,2,4-triazole derivatives against various fungal pathogens.

| Compound/Drug | Fungal Species | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.125-4 | [9] |

| Voriconazole | Candida albicans | 0.016-1 | [9] |

| Posaconazole | Candida albicans | 0.07 (Geometric Mean) | [9] |

| Itraconazole | Candida albicans | 0.10 (Geometric Mean) | [9] |

| Compound 28g | Staphylococcus aureus (MRSA) | 0.25-1 | [2] |

| Compound 26 | Aspergillus niger | 0.01-0.27 (µmol/mL) | [2] |

| Compound 7a | Various Fungal Strains | 0.0313-1 | [2] |

Anticancer Activity: A Growing Area of Investigation

The 1,2,4-triazole scaffold has demonstrated significant potential as a source of novel anticancer agents, with derivatives exhibiting activity against a wide range of cancer cell lines.[10][11][12]

Mechanism of Action

The anticancer mechanisms of 1,2,4-triazole derivatives are diverse and often depend on the specific substitutions on the triazole ring. Some of the key mechanisms include:

-

Tubulin Polymerization Inhibition: Certain 1,2,4-triazoles have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[13][14] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Many 1,2,4-triazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as EGFR and BRAF.[15]

-

Enzyme Inhibition: Other enzymatic targets for 1,2,4-triazole-based anticancer agents include thymidine phosphorylase and aromatase.[2]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[16][17][18]

Materials:

-

Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (1,2,4-triazole derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[16]

-

Sterile 96-well flat-bottom culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[19]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]

-

MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[16] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

Causality of Experimental Choices:

-

Colorimetric Measurement: The MTT assay provides a quantitative and high-throughput method to assess cell viability based on a color change, making it suitable for screening large numbers of compounds.

-

Mitochondrial Activity: The assay specifically measures the metabolic activity of mitochondria, which is a good indicator of overall cell health and viability.

-

IC₅₀ Determination: Calculating the IC₅₀ value provides a standardized measure of a compound's potency, allowing for direct comparison between different derivatives and with known anticancer drugs.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 1,2,4-triazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 58a | PC-3 (Prostate) | 26.0 | [2] |

| Compound 81c | MCF-7 (Breast) | 4.83 | [2] |

| Compound 72 | - | 2.95 | [2] |

| Compound 47f | HCT-116 (Colon) | 6.2 | [20] |

| Compound 47e | T47D (Breast) | 43.4 | [20] |

| Compound 8c | - | 3.6 | [15] |

| Compound 5e | PANC1 (Pancreatic) | 5.9-7.3 | [11] |

| Compound TP6 | B16F10 (Melanoma) | 41.12-61.11 | [21] |

Antiviral Activity: A Broad Spectrum of Possibilities

The 1,2,4-triazole nucleus is a key component in several antiviral drugs, including the broad-spectrum agent ribavirin.[8] Research continues to explore the potential of novel 1,2,4-triazole derivatives against a range of viruses.[22][23][24]

Mechanism of Action

The antiviral mechanisms of 1,2,4-triazoles are varied and can be virus-specific. Some of the reported mechanisms include:

-

Inhibition of Viral Enzymes: Derivatives can target and inhibit essential viral enzymes such as reverse transcriptase in HIV.[1]

-

Disruption of Viral Replication: Some compounds interfere with the viral replication process.

-

Inhibition of Viral Entry: As seen with umifenovir, some triazole-containing compounds can inhibit the fusion of the viral envelope with the host cell membrane.[25]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in the number of viral plaques in a cell monolayer.[25][26][27][28][29]

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock with a known titer

-

Test compound (1,2,4-triazole derivative)

-

Cell culture medium

-

Overlay medium (e.g., medium with low-melting-point agarose or carboxymethyl cellulose)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.8% crystal violet in 50% ethanol)[28]

-

6-well or 24-well culture plates

Procedure:

-

Cell Seeding: Seed host cells into culture plates and grow them to form a confluent monolayer.

-

Virus Adsorption: Aspirate the culture medium and infect the cell monolayers with a standardized amount of virus (to produce a countable number of plaques). Allow the virus to adsorb for 1-2 hours at 37°C.[26][28]

-

Compound Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayers with the overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus or compound).

-

Incubation: Incubate the plates at the optimal temperature and for a sufficient duration for plaques to form (typically 2-7 days, depending on the virus).[28]

-

Plaque Visualization: After incubation, fix the cells with the fixative solution and then stain with crystal violet. Plaques will appear as clear, unstained areas where the cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Causality of Experimental Choices:

-

Plaque Formation: This assay directly measures the infectious virus particles, providing a biologically relevant endpoint for antiviral activity.

-

Overlay Medium: The use of a semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete, countable plaques.

-

EC₅₀ Determination: This value provides a robust and standardized measure of the antiviral potency of the compound.

Quantitative Data: Antiviral Activity

The following table presents the antiviral activity of selected 1,2,4-triazole derivatives.

| Compound | Virus | Activity Metric | Value (µM) | Reference |

| Compound 194 | HSV-1 | 25% Plaque Reduction at 20 mg/mL | - | [2] |

| Compound 203a | HIV-1 (wild-type) | EC₅₀ | 0.02 | [2] |

| Compound 203a | HIV-1 (mutant) | EC₅₀ | 7.61 | [2] |

| Compound 204a | HIV-1 (wild-type) | EC₅₀ | 0.0081 | [2] |

| Sulfanyltriazole IIIc | HIV-1 | EC₅₀ | 0.024 | [20] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Derivatives of 1,2,4-triazole have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory conditions.[3][4][8][30][31]

Mechanism of Action

The anti-inflammatory effects of 1,2,4-triazoles are often attributed to their ability to modulate key inflammatory pathways, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives inhibit COX-1 and COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation.[3]

-

Modulation of Pro-inflammatory Cytokines: Certain compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[32][33][34][35][36]

Materials:

-

Wistar rats

-

Test compound (1,2,4-triazole derivative)

-

Standard anti-inflammatory drug (e.g., ibuprofen, indomethacin)

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

-

Animal handling equipment

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the test compound and the standard drug to different groups of rats (typically via oral or intraperitoneal injection) at a specified time before inducing inflammation. A control group receives the vehicle only.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.[32][33]

-

Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer or the paw thickness with calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[33]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. This allows for the assessment of the anti-inflammatory efficacy of the test compound.

Causality of Experimental Choices:

-

Carrageenan as an Inducer: Carrageenan is a well-characterized phlogistic agent that induces a biphasic inflammatory response, allowing for the study of different phases of inflammation and the mechanisms of action of anti-inflammatory drugs.

-

In Vivo Model: This animal model provides a more complex biological system than in vitro assays, allowing for the evaluation of a compound's overall anti-inflammatory effect, including its pharmacokinetic and pharmacodynamic properties.

-

Paw Volume Measurement: This is a direct and quantifiable measure of the inflammatory response (edema), providing a reliable endpoint for assessing anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected 1,2,4-triazole derivatives.

| Compound | Model | Activity Metric | Result | Reference |

| Compound 42 | Carrageenan-induced paw edema | % Inhibition of Edema | 91% (compared to 82% for ibuprofen) | [3] |

| Compound 43 | Carrageenan-induced paw edema | % Inhibition of Edema | 81% (similar to ibuprofen) | [3] |

| Compound 46 | Carrageenan-induced paw edema | % Inhibition of Edema | Similar to indomethacin | [3] |

| Compound 3 | Carrageenan-induced paw edema | % Inhibition of Edema | 91% (compared to 82% for ibuprofen) | [4][30] |

| Compound 5e | Carrageenan-induced paw edema | % Inhibition of Edema | 81% (equipotent to ibuprofen) | [4][30] |

| Compound MB-18 | Carrageenan-induced paw edema | % Inhibition of Inflammation | Significant, comparable to Diclofenac | [31] |

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, created using Graphviz (DOT language), illustrate key pathways and experimental workflows.

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The 1,2,4-triazole core structure continues to be a highly privileged and fruitful scaffold in the pursuit of novel therapeutic agents. Its remarkable versatility, stemming from its unique chemical properties, has enabled the development of compounds with potent and diverse biological activities. As demonstrated in this guide, 1,2,4-triazole derivatives have made a significant impact in the fields of antifungal, anticancer, antiviral, and anti-inflammatory research. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals, offering a solid foundation for the rational design and evaluation of new 1,2,4-triazole-based drug candidates. The continued exploration of this exceptional heterocyclic system holds immense promise for addressing unmet medical needs and advancing human health.

References

- Ouyang, G., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-9.

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422.

- Roche. (n.d.).

- Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.

- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

- Marzi, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Scientifica (Cairo), 2022, 4584846.

- Parchenko, V. V., et al. (2025). A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives.

- Ouyang, G., et al. (2025). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors.

- Calixto, J. B., et al. (2000). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 399(2-3), 225-231.

- Inotiv. (n.d.).

- Horton, T. (1994). MTT Cell Assay Protocol.

- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir.

- Abcam. (n.d.). MTT assay protocol.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema.

- Kaur, H., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 222, 113598.

- Wszelaki, N., et al. (2024).

- Marzi, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.

- Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 53-59.

- Al-Abdullah, E. S., et al. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry, 25(15), 4147-4157.

- Al-Bayati, M. R., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 433-446.

-

Farghaly, T. A., et al. (2024). A Literature Review Focusing on the Antiviral Activity of[1][13][32] and[1][13]-triazoles. Mini Reviews in Medicinal Chemistry, 24(17), 1602-1629.

- Ghorab, M. M., et al. (2016). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 21(7), 918.

- Ghorab, M. M., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3036.

- Iadarola, M. J., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4.

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422.

- Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313.

- Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complementary Medicine and Therapies, 21(1), 312.

- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.

- Badali, H., et al. (2015). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Journal of Medical Mycology, 25(3), e83-e88.

- Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complementary Medicine and Therapies, 21(1), 312.

- Prichard, M. N., & Shipman, C. Jr. (1990). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 34(8), 1599-1605.

- Bio-protocol. (n.d.). Antiviral assay.

- Singh, R., et al. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 14(Special Issue 2), 2297-2304.

- Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives.

- ResearchGate. (n.d.). SAR outline of the benzimidazole-1,2,4-triazole hybrid compounds.

- Balasubramanian, M., et al. (2017). In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 47(1), 108-115.

- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-22.

- ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles.

- Al-Otaibi, F., et al. (2022). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of Biomolecular Structure and Dynamics, 40(19), 8758-8767.

- Sridhar, S. K., et al. (2025). Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives.

Sources

- 1. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnrjournal.com [pnrjournal.com]

- 8. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 22. researchgate.net [researchgate.net]

- 23. benthamdirect.com [benthamdirect.com]

- 24. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 25. benchchem.com [benchchem.com]

- 26. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 28. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 30. researchgate.net [researchgate.net]

- 31. globalresearchonline.net [globalresearchonline.net]

- 32. researchgate.net [researchgate.net]

- 33. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 34. inotiv.com [inotiv.com]

- 35. bio-protocol.org [bio-protocol.org]

- 36. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Journey of 1,2,4-Triazol-5-ones: A Technical Guide for Modern Drug Discovery

Abstract

The 1,2,4-triazol-5-one scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its versatile pharmacological activities and its role as a privileged structural motif. This in-depth technical guide provides a comprehensive exploration of the discovery and synthetic history of substituted 1,2,4-triazol-5-ones. We delve into the foundational synthetic strategies and trace their evolution to modern, efficient methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices, ensuring a deep and applicable understanding of this critical heterocyclic core.

Introduction: The Enduring Significance of the 1,2,4-Triazol-5-one Core

The five-membered heterocyclic ring of 1,2,4-triazole and its derivatives are of paramount interest due to their wide-ranging biological, agrochemical, and chemical properties.[1] Specifically, the 1,2,4-triazol-5-one moiety, a ketone-containing variant, has emerged as a versatile building block in the synthesis of diverse bioactive molecules.[2] Its derivatives have garnered significant attention for their broad spectrum of therapeutic potentials, including antimicrobial, antifungal, antiviral, and anticancer properties.[2] The synthetic flexibility of the triazolone ring allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.[2] This guide will illuminate the path from its initial discovery to the sophisticated synthetic strategies employed today, providing a robust resource for leveraging this powerful scaffold in research and development.

Nomenclature and Physicochemical Properties

A clear understanding of the fundamental characteristics of the 1,2,4-triazol-5-one core is essential for its effective utilization.

Nomenclature and Tautomerism:

1,2,4-Triazol-5-one is a five-membered heterocyclic compound featuring three nitrogen atoms and a ketone group.[3] A key feature is its ability to exist in several tautomeric forms, which influences its reactivity and biological interactions. The most common IUPAC name is 1,2-dihydro-3H-1,2,4-triazol-3-one.[3]

Physicochemical Data:

A summary of key quantitative data for the parent 1,2,4-triazol-5-one is presented below. This information is crucial for its characterization, handling, and application in experimental settings.[3]

| Property | Value | Notes |

| Molecular Formula | C₂H₃N₃O | |

| Molecular Weight | 85.07 g/mol | |

| Melting Point | 222-224 °C | [3] |

| pKa | 8.5–12.5 | For N-H acidity in derivatives, indicating weak acidity.[3] |

| UV λmax | ~265 nm | For derivatives, useful for HPLC analysis.[3] |

A Historical Perspective: The Genesis of 1,2,4-Triazol-5-one Synthesis

The journey into the synthesis of 1,2,4-triazoles began with foundational reactions like the Einhorn–Brunner and Pellizzari reactions.[4] These early methods, while groundbreaking, often required harsh conditions and offered limited substituent diversity. The synthesis of the unsubstituted 1,2,4-triazole, for instance, could be achieved from thiosemicarbazide through acylation with formic acid, followed by cyclization and subsequent oxidation.[4] These pioneering efforts laid the groundwork for the development of more refined and versatile synthetic routes to substituted 1,2,4-triazol-5-ones.

Core Synthetic Methodologies: From Classical to Contemporary

The synthesis of substituted 1,2,4-triazol-5-ones has evolved significantly, with modern chemistry offering a plethora of efficient and diverse strategies.

Classical Cyclization Reactions: The Foundation

The most prevalent and foundational synthetic routes to 1,2,4-triazol-5-ones involve the cyclization of semicarbazide or its derivatives with a one-carbon synthon, such as formic acid or an orthoformate.[3]

A common approach involves heating a mixture of semicarbazide hydrochloride and 85% formic acid to reflux.[3] The reaction proceeds through the formation of an intermediate, formylsemicarbazide, which then undergoes cyclization to yield the 1,2,4-triazol-5-one ring.[3][5]

Experimental Protocol 1: Synthesis of 1,2,4-Triazol-5-one from Semicarbazide [3]

-

A mixture of semicarbazide hydrochloride and 85% formic acid is heated to reflux.

-

The reaction mixture is maintained at reflux for approximately 8 hours.

-

Following reflux, the excess formic acid is removed by distillation to yield the crude 1,2,4-triazol-5-one.

The Pinner Reaction Strategy: A Versatile Approach

The Pinner reaction provides a powerful strategy for synthesizing α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 4-substituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones.[6] This method utilizes the conversion of α-mono- and α,α-disubstituted ethyl cyanoacetates into the corresponding carboxyimidate salts (Pinner salts) as key intermediates.[6] The subsequent reaction of these intermediates with formylhydrazide or hydrazine hydrate leads to the desired triazolylacetates or aminopyrazolones.[6]

Modern Synthetic Approaches: Efficiency and Diversity

Recent research has focused on developing novel synthetic methodologies that are more efficient and environmentally friendly, such as one-pot syntheses and multi-component reactions.[2]

One-Pot, Multi-Component Reactions: These reactions are highly valued for their ability to construct complex molecules in a single step, minimizing waste and purification efforts.[5] For instance, a general method for producing 1,3,5-trisubstituted-1,2,4-triazoles with high yields involves a one-pot, two-step process starting with the in-situ formation of an amide from a carboxylic acid and an amidine.[7]

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of 1,2,4-triazole derivatives.[2][5] For example, the reaction of hydrazines with formamide can be efficiently carried out under microwave irradiation.[5] A microwave-induced cyclodehydration step is also employed in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles.[2]

Copper-Catalyzed Reactions: Copper-catalyzed one-pot methods have been developed for the facile synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process.[8]

Synthesis of Key Derivatives: Tailoring Functionality

The ability to introduce a wide array of substituents onto the 1,2,4-triazol-5-one core is crucial for tuning its biological activity.

Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO): This derivative is a notable example of a specialized synthesis for a non-pharmaceutical application, serving as an insensitive high explosive.[2] The synthesis is a multi-step process:

Experimental Protocol 2: Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO) [5]

-

Synthesis of Formylsemicarbazide: Combine semicarbazide and formic acid in a 1:4 molar ratio with ethanol as a solvent. Reflux the mixture for 2-4 hours. Cool the flask to 15-20°C to crystallize the formylsemicarbazide and filter the solid product.

-

Cyclization to 1,2,4-triazol-3-one: Dissolve the formylsemicarbazide in formic acid and heat to reflux for 2 hours. Distill off the excess formic acid to obtain the crude 1,2,4-triazol-3-one.

-

Nitration to NTO: Carefully add the crude 1,2,4-triazol-3-one to 98% nitric acid, maintaining the reaction temperature between 15-45°C to yield the final product.

Applications in Drug Discovery and Materials Science

The 1,2,4-triazol-5-one scaffold is a prolific pharmacophore, with derivatives exhibiting a wide array of biological activities.

Pharmacological Activities:

-

Antimicrobial and Antifungal: The 1,2,4-triazole scaffold is a prominent feature in many pharmacologically active compounds with antimicrobial and antifungal properties.[2]

-

Anticancer: Certain derivatives have shown promise in inhibiting the proliferation of cancer cell lines.[2]

-

Anticonvulsant: Some 1,2,4-triazol-5-one derivatives have demonstrated potential in seizure models.[2]

-

Tumor Necrosis Factor-alpha (TNF-α) Inhibitors: Novel 1,2,4-triazol-5-ones have been discovered as TNF-α inhibitors for the treatment of neuropathic pain.[9]

-

Protoporphyrinogen Oxidase (PPO) Inhibitors: Substituted 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones have been designed and synthesized as PPO inhibitors for use as herbicides.[10]

Bioisosteric Replacement:

The 1,2,4-triazole ring is recognized as a valuable bioisostere for the amide bond.[11][12] This isosteric replacement can improve potency and metabolic stability.[11] For example, the replacement of an acetamide with a 1,2,4-triazol-4-yl group in a series of pyrazolo[1,5-a]pyrimidine inhibitors of CSNK2 led to a four-fold improvement in activity.[11] Crystallographic evidence has shown that the 1,2,4-triazole can effectively mimic the hydrogen bonding interactions of the amide group.[11][12]

Energetic Materials:

As previously mentioned, 3-nitro-1,2,4-triazol-5-one (NTO) is utilized as an insensitive high explosive, highlighting the diverse applications of this heterocyclic core beyond the pharmaceutical realm.[2]

Data Visualization

To better illustrate the synthetic processes, the following diagrams have been generated using the DOT language.

Caption: A workflow diagram illustrating the synthesis of 1,2,4-triazol-5-one.

Caption: Experimental workflow for the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO).

Conclusion and Future Outlook

The substituted 1,2,4-triazol-5-one core has proven to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents and functional materials. Its rich synthetic history has paved the way for a diverse and efficient toolbox of chemical methodologies. The continued exploration of innovative synthetic routes, particularly those embracing green chemistry principles, will undoubtedly expand the chemical space accessible to researchers. As our understanding of the intricate structure-activity relationships of these compounds deepens, the 1,2,4-triazol-5-one motif is poised to remain a central player in the future of drug discovery and materials science.

References

-

Ahmad, S., et al. (2012). Discovery of novel 1,2,4-triazol-5-ones as tumor necrosis factor-alpha inhibitors for the treatment of neuropathic pain. Chemical Biology & Drug Design, 80(6), 961-970. [Link]

-

Kaur, R., et al. (2021). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ChemInform, 52(1). [Link]

-

Ye, Z., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

-

Al-Sultani, A. A. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

-

Ye, Z., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. PubMed. [Link]

-

Rassukana, Y. V., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Molecules, 26(15), 4485. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 974230. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 974230. [Link]

-

Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 47, 116392. [Link]

-

Wang, G., et al. (2013). Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3127-3135. [Link]

-

Wikipedia. (2023, December 1). 1,2,4-Triazole. In Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel 1,2,4-triazol-5-ones as tumor necrosis factor-alpha inhibitors for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides an in-depth technical overview of the safety, handling, and procedural considerations for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), the principle of "as low as reasonably practicable" (ALARP) exposure and adherence to best laboratory practices remain paramount, particularly given the limited toxicological data for this specific molecule.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical entity being handled. The properties of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one are summarized below.

| Property | Value | Reference |

| Chemical Name | 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one | N/A |

| Molecular Formula | C₄H₇N₃O₂ | [1] |

| Molecular Weight | 129.12 g/mol | [2] |

| CAS Number | 135309-63-8 | N/A |

| Appearance | Solid | [1] |

| Melting Point | 165 - 170 °C (decomposes) | [3] |

| Solubility | No data available | N/A |

Hazard Identification and Toxicological Assessment

According to the Safety Data Sheet from Sigma-Aldrich, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is not classified as a hazardous substance or mixture. However, it is crucial to recognize that the toxicological properties of this specific compound have not been fully investigated.

The broader class of 1,2,4-triazole derivatives exhibits a wide spectrum of biological activities, and while many are of low toxicity, some can present hazards.[4][5] For instance, some triazole derivatives are known to be eye irritants, and developmental toxicity has been observed in animal studies at high doses.[6] Therefore, the absence of a formal hazard classification should not be interpreted as an absence of potential risk. A cautious and informed approach is always the most prudent course of action in a research environment.

-

Primary Classification: Not a hazardous substance or mixture.[3]

-

Expert Insight: The lack of comprehensive toxicological data necessitates handling this compound with the care afforded to all novel chemical entities. The potential for mild irritation or other unforeseen effects cannot be entirely discounted.

Exposure Controls and Personal Protective Equipment (PPE)

Even in the absence of a defined, significant hazard, the implementation of robust exposure controls is a cornerstone of modern laboratory safety. The following recommendations are based on best practices for handling non-hazardous research chemicals.[2][7]

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions should be conducted in a well-ventilated area.[8] The use of a chemical fume hood is recommended, particularly when handling the powder, to minimize the potential for inhalation of airborne particulates.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in mitigating any potential exposure. The following diagram outlines a logical workflow for selecting the necessary protective equipment.

Detailed PPE Recommendations:

-

Eye and Face Protection: At a minimum, safety glasses with side shields are required.[9] When handling solutions or performing operations with a potential for splashing, chemical splash goggles should be worn.[10]

-

Skin Protection: A standard laboratory coat should be worn at all times.[9]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory.[9] Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected.[9]

-

Respiratory Protection: Under normal handling conditions in a well-ventilated area or fume hood, respiratory protection is not expected to be necessary. However, if dust is generated and cannot be controlled by engineering means, a NIOSH-approved particulate respirator may be appropriate.

Handling and Storage

Proper handling and storage protocols are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling

-

Avoid the formation of dust and aerosols.[11]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Ensure all containers are clearly and accurately labeled.[1]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[11]

-

Keep containers in a designated, organized storage area.[8]

-

Segregate from incompatible materials, such as strong oxidizing agents.[1]

-

Store away from heat and direct sunlight.[1]

First Aid Measures

In the event of an accidental exposure, the following first aid measures should be taken promptly.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

After Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of water.[3]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][12]

-

After Ingestion: Rinse mouth with water. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3]

Accidental Release and Firefighting Measures

Accidental Release

For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination. The following decision tree illustrates the appropriate response to a spill of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Spill Cleanup Protocol (Minor Spills):

-

Alert Personnel: Immediately notify others in the vicinity.[13]

-

Don PPE: Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[14]

-

Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, cover with an inert absorbent material (e.g., vermiculite, sand).

-

Collection: Place the spilled material and absorbent into a sealed, labeled container for proper disposal.[13]

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of the waste as chemical waste in accordance with institutional and local regulations.[13]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: The compound is combustible. In the event of a fire, hazardous combustion gases or vapors may be produced.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[3] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[3]

Conclusion

While 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is not classified as a hazardous substance, a culture of safety in the laboratory dictates that all chemicals be handled with a high degree of care. The protocols and insights provided in this guide are designed to empower researchers to work with this compound in a manner that is both safe and scientifically sound. By understanding the available data, acknowledging its limitations, and adhering to established best practices for chemical hygiene, scientists can confidently and responsibly advance their research and development objectives.

References

-

University of California. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.

-

S d fine-chem limited. (n.d.). Safety Data Sheet: Myristic acid. Retrieved from [Link]

-

University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

- Hrubovska, K., et al. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs.

-

Lab Chems EU. (2025, April 29). Best Practices for Handling and Storing Research Chemicals. Retrieved from [Link]

-

Global Research Chem. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

-

University of Arkansas. (n.d.). Chemical Spill Response Guide. Campus Safety. Retrieved from [Link]

- European Commission. (2015, October 27).

-

PubChem. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health and Safety. Retrieved from [Link]

Sources

- 1. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]

- 2. researchchemshub.com [researchchemshub.com]

- 3. labmanageracademy.com [labmanageracademy.com]

- 4. medicine.dp.ua [medicine.dp.ua]

- 5. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]

- 6. reachinbelgium.be [reachinbelgium.be]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]